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Compound of Interest

Compound Name: 3-Isopropoxycyclohex-2-en-1-one

Cat. No.: B1616112

An In-depth Technical Guide to 3-
Isopropoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Isopropoxycyclohex-2-en-1-one, a cyclohexenone derivative of interest in
synthetic and medicinal chemistry. This document details its known characteristics, outlines a
general synthetic protocol, and explores the reactivity and potential biological significance of
this class of compounds.

Core Physical and Chemical Properties

3-Isopropoxycyclohex-2-en-1-one, also known as 3-propan-2-yloxycyclohex-2-en-1-one, is a
cyclic enone with the molecular formula CoH1402.[1] Its fundamental properties are
summarized in the table below. While some physical properties like a specific melting point
have not been definitively reported in publicly available literature, computed values and data
from analogous compounds provide valuable estimations.
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Property Value Source

Molecular Formula CoH1402 [1]

Molecular Weight 154.21 g/mol [1]

CAS Number 58529-72-9 [1]
3-propan-2-yloxycyclohex-2-

IUPAC Name Propan-eyioyey [1]
en-1-one

Density 0.98 g/cm? (predicted)

N ) 256.9 °C at 760 mmHg

Boiling Point .
(predicted)

Flash Point 109.9 °C (predicted)

XLogP3 14 [1]
Not specified (likely a liquid or

Appearance

low-melting solid)

Synthesis of 3-Isopropoxycyclohex-2-en-1-one

The synthesis of 3-lIsopropoxycyclohex-2-en-1-one typically proceeds via the reaction of 1,3-

cyclohexanedione (also known as dihydroresorcinol) with isopropyl alcohol.[2] This reaction is

an example of an enol etherification. Several methods can be employed, including a

solventless approach promoted by a catalyst such as Indium(lll) chloride on silica gel, which

offers an environmentally friendly route with potentially high yields and short reaction times.[3]

General Experimental Protocol: Solventless

Synthesis[3]

This protocol is adapted from a general method for the synthesis of 3-alkoxy-2-cyclohexen-1-

ones.

Materials:

e 1,3-Cyclohexanedione
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Isopropyl alcohol

Indium(ll1) chloride (InCl3)

Silica gel (100-200 mesh)

Tetrahydrofuran (THF)

Procedure:

Catalyst Preparation: Prepare a slurry of silica gel in a solution of Indium(lll) chloride in THF.
The solvent is then evaporated to yield silica gel impregnated with the catalyst. The silica gel
should be activated by heating prior to use.

Reaction Setup: In a microwave-safe vessel, combine 1,3-cyclohexanedione (1 mmol) and
isopropyl alcohol (1 mmol) with the prepared InCls/Silica gel catalyst.

Microwave Irradiation: The reaction mixture is irradiated in a domestic microwave oven at a
power of approximately 650W for a short duration (e.g., 3 minutes). The progress of the
reaction should be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is
extracted with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed
under reduced pressure, and the crude product is purified by column chromatography on
silica gel to afford pure 3-Isopropoxycyclohex-2-en-1-one.

Spectral Data

Detailed experimental spectral data for 3-lsopropoxycyclohex-2-en-1-one is not readily

available in the searched literature. However, the expected spectral characteristics can be

inferred from the analysis of closely related compounds, such as 3-ethoxy-2-cyclohexen-1-one.

Expected *H NMR Spectral Features:

Isopropyl Group: A doublet for the two methyl groups (around 1.2-1.4 ppm) and a septet for
the methine proton (around 4.0-4.5 ppm).
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e Cyclohexenone Ring: Signals for the vinylic proton (around 5.2-5.5 ppm) and the methylene
protons of the ring (in the range of 1.9-2.5 ppm).

Expected 3C NMR Spectral Features:
e Carbonyl Carbon: A signal in the downfield region (around 190-200 ppm).

 Vinylic Carbons: Two signals in the olefinic region (C2 and C3, with C3 being further
downfield due to the oxygen attachment, likely around 170-180 ppm and 100-110 ppm
respectively).

 |Isopropyl Group: Signals for the methyl carbons (around 20-25 ppm) and the methine carbon
(around 65-75 ppm).

e Cyclohexenone Ring Methylene Carbons: Signals in the aliphatic region (around 20-40
ppm).

Expected Infrared (IR) Spectral Features:

C=0 Stretch: A strong absorption band in the region of 1650-1680 cm~1, characteristic of an
a,B-unsaturated ketone.

e C=C Stretch: An absorption band around 1600-1620 cm~1.

e C-O Stretch: A strong absorption in the region of 1200-1250 cm~! for the enol ether.

e C-H Stretches: Absorptions for sp? and sp3 C-H bonds just above and below 3000 cm~1,
respectively.

Expected Mass Spectrometry Features:

e Molecular lon Peak (M*): A peak at m/z = 154, corresponding to the molecular weight of the
compound.

o Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the
isopropoxy group, the isopropy! group, and other characteristic fragments of the
cyclohexenone ring.
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Chemical Reactivity

The chemical reactivity of 3-lsopropoxycyclohex-2-en-1-one is primarily dictated by the a,3-
unsaturated ketone system and the enol ether functionality.

¢ Michael Addition: The (3-carbon of the enone system is electrophilic and susceptible to
nucleophilic attack in a Michael (1,4-conjugate) addition reaction.

¢ Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions of
ketones, such as reduction and addition of organometallic reagents.

¢ Hydrolysis of the Enol Ether: The enol ether can be hydrolyzed under acidic conditions to
regenerate the 1,3-dione functionality.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for 3-lsopropoxycyclohex-2-en-1-
one itself, the cyclohexenone scaffold is present in numerous natural products with significant
biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4]

One of the key signaling pathways often modulated by cyclohexenone-containing molecules is
the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]
The enone moiety can act as a Michael acceptor, forming covalent adducts with nucleophilic
residues (such as cysteine) on proteins within this pathway, thereby inhibiting its activity.[5]
Constitutive activation of the NF-kB pathway is implicated in various cancers and inflammatory
diseases, making its inhibitors promising therapeutic candidates.[5]

Given that cyclohexenone derivatives have been shown to inhibit the production of nitric oxide
(NO) and inflammatory cytokines like TNF-a and IL-6, it is plausible that 3-
Isopropoxycyclohex-2-en-1-one could exhibit similar anti-inflammatory properties.[6] Further
research is warranted to explore the specific biological targets and therapeutic potential of this
compound.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been
generated.
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Caption: Chemical structure of 3-lIsopropoxycyclohex-2-en-1-one.
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Caption: General workflow for the synthesis of 3-Isopropoxycyclohex-2-en-1-one.
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Caption: Postulated inhibition of the NF-kB signaling pathway by cyclohexenone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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